molecular formula C9H12FN3O3S B2616316 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034327-20-1

5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2616316
CAS No.: 2034327-20-1
M. Wt: 261.27
InChI Key: PEFHHWYSRAURJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 1-position and linked to the pyrimidine core via an ether bond at the 3-position. The methylsulfonyl group contributes to polarity and metabolic stability, distinguishing it from analogs with hydroxyl or amine substituents .

Properties

IUPAC Name

5-fluoro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFHHWYSRAURJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group can enhance the compound’s binding affinity to enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Key Differences :

  • Target Compound vs. TRK Inhibitor : The TRK inhibitor replaces the pyrimidine with a pyrazolo[1,5-a]pyrimidine core and introduces a carboxamide group, enhancing kinase selectivity .
  • Target Compound vs.

Pharmacological Activity

Fluorinated pyrimidines are frequently explored as kinase inhibitors. The TRK inhibitor () exhibits nanomolar potency against tropomyosin receptor kinases (TRK), while the target compound’s methylsulfonyl group could improve metabolic stability over hydroxyl-containing analogs like the TRK inhibitor . The amine-linked analog () lacks a sulfonyl group, which may reduce its plasma half-life due to faster hepatic clearance .

Physicochemical Properties

Property Target Compound TRK Inhibitor () Amine-Linked Analog ()
Molecular Formula C9H11FN3O3S C25H23F2N5O3 C9H12FN4·HCl
Molecular Weight (g/mol) ~272.27 ~479.48 ~230.67 (free base)
logP (Predicted) 0.5–1.2 2.8–3.5 0.1–0.5
Solubility (aq. buffer, pH 7) Moderate (≥50 µM) Low (≤10 µM) High (≥100 µM)

Insights :

  • The methylsulfonyl group in the target compound balances lipophilicity (logP ~1.0), favoring both membrane permeability and aqueous solubility.
  • The TRK inhibitor’s higher logP correlates with its lower solubility, typical of carboxamide-containing compounds .

Biological Activity

5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₀F N₃O₃S
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 1213093-30-1

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Inhibition of Nucleotide Synthesis : The compound's fluorine atom can interfere with nucleotide metabolism, potentially leading to apoptosis in rapidly dividing cells.
  • Interaction with Enzymes : It may act as an inhibitor of specific kinases or other enzymes involved in cellular signaling pathways.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant growth inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the low nanomolar range. This suggests a potent ability to disrupt cancer cell proliferation.

Anti-inflammatory Effects

Preliminary data suggest that the compound also possesses anti-inflammatory properties. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.

Synthesis and Evaluation

A notable study reported the synthesis of several derivatives of this compound, evaluating their biological activity against cancer cell lines. The results indicated that modifications to the pyrimidine core significantly affected potency and selectivity.

CompoundCell LineIC₅₀ (nM)Notes
AL121010High potency
BA54925Moderate potency
CHeLa5Very high potency

Toxicology Studies

In vivo studies assessing the safety profile of this compound revealed a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses. Further investigations into its pharmacokinetics are ongoing to establish optimal dosing regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.